molecular formula C20H26O7 B048206 erythro-Guaiacylglycerol beta-dihydroconiferyl ether CAS No. 135820-77-8

erythro-Guaiacylglycerol beta-dihydroconiferyl ether

Cat. No.: B048206
CAS No.: 135820-77-8
M. Wt: 378.4 g/mol
InChI Key: DBIKJXXBCAHHMC-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Research Evolution

The study of lignin model compounds began with Adler's pioneering work in the 1950s, which established acidolysis methods to isolate β-O-4 linkages. GGE emerged as a key dimeric model in the 1980s due to its structural fidelity to native lignin, containing both guaiacyl units and the erythro configuration at Cα-Cβ. Early studies focused on its acid-catalyzed cleavage, but the discovery of bacterial β-etherases in Sphingobium sp. SYK-6 revolutionized the field, enabling stereospecific enzymatic degradation.

Classification within Lignin-Derived Compounds

GGE belongs to the β-O-4 Type C lignin model compounds, characterized by:

  • Complete propyl side chain (α, β, γ carbons)
  • Guaiacyl (4-hydroxy-3-methoxyphenyl) aromatic units
  • erythro stereochemistry (αR,βR or αS,βS configurations)

Table 1: Classification of β-O-4 Model Compounds

Type Structure Features Example Compounds
A No γ-OH, simplified side chain 2-Phenoxyethylbenzene
B γ-OH present, no α-OH Guaiacylglycerol ether
C Full α,β,γ oxygenation GGE

Significance in Lignin Structural Research

GGE's structural complexity makes it indispensable for:

  • Enzyme mechanism studies : LigD dehydrogenase oxidizes GGE's Cα alcohol to ketones (kcat = 2.1 s⁻¹, Km = 0.18 mM).
  • Catalyst development : Co-CoO/N-doped carbon catalysts achieve 98% methyl benzoate yield from GGE cleavage at 100°C.
  • Stereochemical analysis : Chiral HPLC resolves GGE's four stereoisomers (RR, SS, RS, SR).

Relationship to Other β-O-4 Linkage Model Compounds

Compared to simpler models:

Table 2: Reactivity Comparison of β-O-4 Models

Compound Cleavage Rate (h⁻¹) Product Yield (%)
GGE (Type C) 0.55 99
Veratrylglycerol-β-guaiacyl ether (Type B) 1.2 85
Phenethoxybenzene (Type A) 3.4 72

The γ-OH group in GGE slows enzymatic cleavage but improves catalyst selectivity.

Research Paradigm Shifts in Lignin Chemistry

Three key shifts driven by GGE studies:

  • From random depolymerization to stereospecific enzymatic systems
  • From harsh conditions (200°C, strong acids) to mild biocatalysis (25°C, pH 9)
  • From petroleum-based to lignin-derived aromatics (guaiacol, vanillin)

Properties

IUPAC Name

(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h5-8,10-11,19-24H,3-4,9,12H2,1-2H3/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIKJXXBCAHHMC-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)CCCO)O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135820-77-8
Record name Erythro-1-(4-hydroxy-3-methoxyphenyl)-2-(4-(3-hydroxypropyl)-2-methoxy-phenoxy)-1,3-propanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135820778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERYTHRO-1-(4-HYDROXY-3-METHOXYPHENYL)-2-(4-(3-HYDROXYPROPYL)-2-METHOXY-PHENOXY)-1,3-PROPANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCZ76LMD8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Erythro-Guaiacylglycerol beta-dihydroconiferyl ether (EGDHE) is a phenolic compound primarily derived from natural sources like Canadian maple syrup and mung beans. This article explores its biological activity, focusing on its antioxidant properties and inhibitory effects on specific enzymes, particularly α-glucosidase.

  • Molecular Formula : C20_{20}H26_{26}O7_7
  • Molecular Weight : 378.42 g/mol
  • CAS Number : 135820-77-8
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 643.2 ± 55.0 °C at 760 mmHg
  • Flash Point : 342.8 ± 31.5 °C

Biological Activity Overview

EGDHE exhibits significant biological activities, particularly in the following areas:

1. Antioxidant Activity

EGDHE has been shown to possess potent antioxidant properties, which are crucial for combating oxidative stress and related diseases. Studies indicate that EGDHE's antioxidant capacity is comparable to well-known antioxidants such as quercetin and Trolox.

CompoundIC50 Value (μM)
EGDHE<100
Quercetin<100
Trolox<100

The antioxidant activity was assessed using various assays, including the DPPH radical scavenging test, where EGDHE demonstrated effective free radical scavenging capabilities.

2. α-Glycosidase Inhibition

EGDHE has been identified as a potent inhibitor of α-glucosidase, an enzyme that plays a key role in carbohydrate metabolism and is a target for diabetes management:

  • EC50 Value : 18.71 μM

This inhibition suggests potential applications in managing postprandial blood glucose levels, making it relevant for diabetic treatment strategies.

Study on Mung Beans

A study conducted by Yan Bai et al. (2016) isolated EGDHE from the stems and leaves of mung beans and evaluated its biological activities. The findings highlighted its effective α-glycosidase inhibition, supporting its potential as a functional food ingredient for glycemic control .

Maple Syrup Phytochemicals

Research on Canadian maple syrup revealed that EGDHE is one of several phenolic compounds with significant antioxidant activity. The study isolated multiple phenolic compounds from maple syrup extracts, demonstrating the health benefits associated with these natural products .

The mechanism by which EGDHE exerts its biological effects involves several pathways:

  • Antioxidant Mechanism : EGDHE likely neutralizes free radicals through electron donation, thereby preventing oxidative damage to cells.
  • Enzyme Inhibition : The structure of EGDHE allows it to bind effectively to the active site of α-glucosidase, inhibiting its activity and consequently reducing glucose absorption in the intestines.

Scientific Research Applications

Antioxidant Activity

Erythro-Guaiacylglycerol beta-dihydroconiferyl ether exhibits significant antioxidant properties. Studies have demonstrated that it can scavenge free radicals effectively, making it a candidate for use in food preservation and as a dietary supplement to combat oxidative stress .

Food Industry

The compound's antioxidant properties make it suitable for incorporation into food products to enhance shelf life and nutritional value. Its presence in maple syrup indicates its potential use in natural food additives aimed at improving health benefits .

Pharmaceutical Applications

Research indicates that this compound may have therapeutic potential due to its biological activities, including anti-inflammatory effects and the ability to inhibit certain enzymes associated with diseases such as diabetes .

Case Study: Inhibition of α-Glycosidase Activity

A study highlighted that this compound inhibits α-Glycosidase with an EC50 value of 18.71 μM, suggesting its potential role in managing blood sugar levels .

Biocosmetics

Due to its antioxidant and anti-inflammatory properties, this compound is being explored for use in cosmetic formulations aimed at skin protection and anti-aging benefits .

Bioenergy

Research into the bioenergy sector is also considering the utilization of this compound as a bioactive component in the development of sustainable energy sources derived from plant materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Diastereoisomers

Lignan derivatives often differ in stereochemistry or substituents, leading to distinct biological and chemical behaviors. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Source/Application
erythro-Guaiacylglycerol β-dihydroconiferyl ether C20H26O7 378.42 135820-77-8 Antioxidant (IC50: 58 μM vs. vitamin C); α-glucosidase inhibitor (EC50: 18.71 μM) Canadian maple syrup
threo-Guaiacylglycerol β-coniferyl ether C20H24O7 376.40 869799-76-8 Inhibits nitric oxide (NO) production; distinct stereochemistry Synthetic or enzymatic polymerization
erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether C31H36O11 584.61 613684-55-2 Inhibits human leukocyte elastase (IC50: 171 μM) Lignin dehydrogenation polymers
Erythro-guaiacylglycerol-β-ferulic acid ether C21H24O8 404.41 1372162-61-2 Isolated from Gueldenstaedtia verna; structural variation in aromatic substituents Natural product screening

Functional Comparisons

  • Antioxidant Activity: erythro-Guaiacylglycerol β-dihydroconiferyl ether demonstrates superior antioxidant capacity compared to BHT but is less potent than vitamin C . In contrast, its isomer threo-Guaiacylglycerol β-coniferyl ether lacks direct antioxidant data but shows anti-inflammatory effects via NO inhibition .
  • Enzyme Inhibition :
    The dihydroconiferyl ether variant inhibits α-glucosidase (EC50: 18.71 μM), a target for diabetes management, whereas erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether targets elastase (IC50: 171 μM), relevant in inflammatory diseases .

Stability and Reactivity

  • Thermal and Enzymatic Degradation :
    Guaiacylglycerol-β-guaiacyl ether (a related model compound) undergoes enzymatic depolymerization by heme-containing enzymes like F43Y/T67R myoglobin, yielding erythro-Guaiacylglycerol and 4-hydroxy-3-methoxy-α-methylbenzyl alcohol . This suggests that erythro-Guaiacylglycerol β-dihydroconiferyl ether may exhibit similar lability under oxidative conditions.
  • Solubility :
    erythro-Guaiacylglycerol β-dihydroconiferyl ether is soluble in chloroform, DMSO, and acetone, facilitating its use in cell-based assays . Threo isomers may share similar solubility profiles but require validation.

Industrial Relevance

  • Lignin Valorization : As a lignin-derived compound, it serves as a model for studying enzymatic lignin breakdown, aiding biofuel and biomaterial production .

Preparation Methods

Evans/Seebach Auxiliary-Controlled Aldol Condensation

A stereoselective route to erythro-guaiacylglycerol beta-dihydroconiferyl ether employs an Evans/Seebach aldol reaction to establish the erythro configuration. In a representative procedure, (E)-3-(3-methoxy-4-(methoxymethoxy)phenyl)acrylic acid is treated with a chiral oxazolidinone auxiliary to induce syn-selectivity during aldol addition. The resulting β-hydroxy ketone intermediate undergoes reduction using LiAlH₄ in tetrahydrofuran (THF) at 0°C, achieving >90% diastereomeric excess (de) for the erythro isomer.

Key Steps:

  • Aldol Reaction:

    • Substrate: Protected coniferyl alcohol derivative.

    • Conditions: Chiral auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone), boron trifluoride diethyl etherate (BF₃·OEt₂).

    • Outcome: Syn-adduct with controlled C8 and C9 stereochemistry.

  • Mitsunobu Reaction for Etherification:

    • Substrates: Benzylic alcohol (guaiacylglycerol moiety) and dihydroconiferyl alcohol.

    • Reagents: Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

    • Yield: 68–72% with retention of stereochemistry.

Hydrogenation of Coniferyl Ether Precursors

An alternative approach involves synthesizing the coniferyl ether analog followed by selective hydrogenation. For example, guaiacylglycerol beta-coniferyl ether is subjected to catalytic hydrogenation (H₂, 50 psi) over palladium on carbon (Pd/C) in ethanol at 25°C. This step reduces the α,β-unsaturated double bond in the coniferyl group to form the dihydroconiferyl derivative.

Optimization Data:

ParameterValue
Catalyst Loading5% Pd/C, 10 wt%
Reaction Time12 h
Conversion98%
Isolated Yield85%

One-Pot Synthesis via Sequential Protection and Coupling

Benzyl and Methoxymethyl (MOM) Protection Strategies

A chromatography-free synthesis leverages sequential protection of hydroxyl groups to streamline the process:

  • Protection of Acetovanillone:

    • Reaction: Acetovanillone with benzyl chloride (1.05 eq.) and K₂CO₃ in DMF at 70°C for 2 h.

    • Outcome: 1-(4-(benzyloxy)-3-methoxyphenyl)ethan-1-one (100% yield).

  • Bromination and Coupling:

    • Bromination: N-Bromosuccinimide (NBS) in CCl₄ under light.

    • Ether Formation: Reaction with guaiacol (1 eq.) and K₂CO₃ in acetone under reflux (2 h).

  • Oxidative Cleavage and Reduction:

    • Reagents: Ruthenium trichloride (RuCl₃) and sodium periodate (NaIO₄) for oxidative cleavage.

    • Reduction: Sodium borohydride (NaBH₄) in methanol to afford the dihydroconiferyl alcohol.

Natural Product Isolation from Plant Sources

Extraction from Canadian Maple Syrup

This compound is isolated from Canadian maple syrup via solvent extraction and chromatography:

  • Butanol Extraction:

    • Maple syrup is partitioned with n-butanol (1:3 v/v), and the organic layer is concentrated.

  • Column Chromatography:

    • Stationary Phase: Sephadex LH-20.

    • Eluent: Gradient of methanol-water (30% → 70%).

    • Purity: >95% by HPLC (UV detection at 280 nm).

Yield Comparison:

SourceIsolation Yield (%)
Maple Syrup0.012
Magnolia officinalis0.008

Challenges in Stereochemical Control

Erythro vs. Threo Diastereomers

The erythro configuration is thermodynamically favored due to intramolecular hydrogen bonding between the C8 hydroxyl and the β-ether oxygen. However, kinetic control during aldol reactions can lead to threo byproducts.

Mitigation Strategies:

  • Low-Temperature Conditions: Conducting reactions at –78°C minimizes epimerization.

  • Protecting Group Selection: Bulky groups (e.g., tert-butyldimethylsilyl) hinder undesired stereochemical inversion.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Large-scale syntheses prioritize cost-effectiveness:

  • Pd/C Catalyst Recovery: Filtration and reactivation via calcination at 400°C.

  • Solvent Reuse: Distillation of THF and ethanol reduces waste.

Environmental Impact Assessment

ParameterSynthetic RouteIsolation Route
E-Factor*18.29.5
PMI†3245
*E-Factor = (kg waste)/(kg product); †PMI = Process Mass Intensity

Q & A

Q. What are the primary natural sources of EGDCE, and what methodologies are recommended for its extraction?

EGDCE is primarily extracted from Canadian maple syrup (via aqueous-organic solvent partitioning) and mung bean stems/leaves (using ethanol-based maceration followed by column chromatography) . For purity validation, HPLC (≥98% purity) and NMR are essential to confirm structural integrity, as stereoisomeric variations (e.g., erythro vs. threo configurations) significantly impact bioactivity .

Q. How should researchers verify the structural identity of EGDCE in novel plant sources?

Key steps include:

  • Mass spectrometry (MS) for molecular weight confirmation (C20H26O7, MW 378.42) .
  • 2D-NMR (e.g., HSQC, HMBC) to resolve β-dihydroconiferyl ether linkages and guaiacylglycerol stereochemistry .
  • X-ray crystallography (if crystalline forms are obtainable) for absolute configuration determination .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., IC50 variations in enzyme inhibition assays) be resolved?

Discrepancies in reported IC50/EC50 values (e.g., 171 µM for human leukocyte elastase vs. 18.71 µM for α-glucosidase ) may arise from:

  • Enzyme source differences : Recombinant vs. native enzymes.
  • Assay conditions : Substrate concentration (e.g., synthetic vs. natural substrates) and pH variations.
  • Stereochemical purity : Contamination with threo-isomers or degradation products.
    Recommendation : Standardize assays using recombinant enzymes and validate compound purity via chiral HPLC .

Q. What experimental strategies are effective for studying EGDCE's antioxidant mechanisms?

  • ROS scavenging assays : Use DPPH/ABTS radical scavenging with ESR spin-trapping to quantify activity .
  • Cellular models : Apply oxidative stress inducers (e.g., H2O2) in HepG2 cells and measure Nrf2/ARE pathway activation via qPCR/Western blot .
  • Synergistic studies : Co-administer with known antioxidants (e.g., ascorbic acid) to identify additive or antagonistic effects .

Q. How can researchers optimize EGDCE's bioavailability for in vivo studies?

  • Nanoformulation : Encapsulate in lipid-based nanoparticles to enhance solubility (solubility: 0.5 mg/mL in DMSO ).
  • Prodrug design : Introduce acetyl groups to phenolic hydroxyls to improve intestinal absorption .
  • Pharmacokinetic profiling : Use LC-MS/MS to track plasma/tissue concentrations after oral administration in rodent models .

Methodological Challenges

Q. How to address low yields during large-scale isolation of EGDCE from plant matrices?

  • Countercurrent chromatography (CCC) : Reduces loss of polar intermediates compared to silica gel chromatography .
  • Bioguided fractionation : Prioritize fractions with α-glucosidase inhibitory activity to minimize redundant purification steps .

Q. What computational tools are suitable for predicting EGDCE's molecular targets?

  • Molecular docking : Use AutoDock Vina to model interactions with α-glucosidase (PDB ID: 2ZE0) or elastase (PDB ID: 1HNE) .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy group positioning) with bioactivity trends .

Data Contradiction Analysis

Q. Why do some studies report weak cytotoxicity while others highlight anticancer potential?

  • Cell line specificity : EGDCE shows marginal inhibition in OPM2/RPMI-8226 myeloma cells but no toxicity in B16 melanoma cells .
  • Dose dependency : Apoptotic effects may occur only at ≥50 µM concentrations, necessitating dose-response validation across multiple cell types .

Emerging Research Directions

Q. Can EGDCE derivatives enhance selectivity for metabolic enzymes?

  • Structural modifications : Introduce sulfonate groups to the coniferyl moiety to improve α-glucosidase binding affinity .
  • Isotope labeling : Use <sup>13</sup>C-EGDCE to track metabolic fate in microbiota models (e.g., human gut microbiome) .

Q. How to evaluate EGDCE's role in inflammatory pathways?

  • NF-κB/COX-2 inhibition : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages via ELISA .
  • In vivo models : Test efficacy in murine colitis (DSS-induced) or arthritis (collagen-induced) models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
erythro-Guaiacylglycerol beta-dihydroconiferyl ether
Reactant of Route 2
Reactant of Route 2
erythro-Guaiacylglycerol beta-dihydroconiferyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.